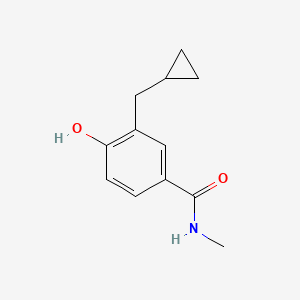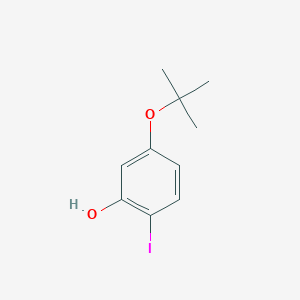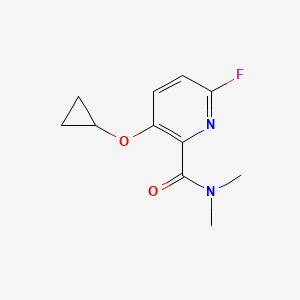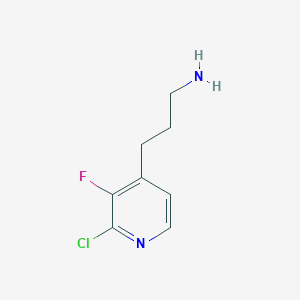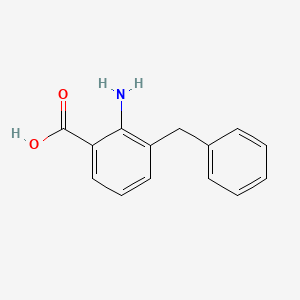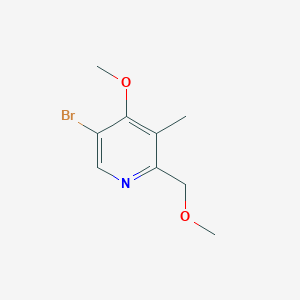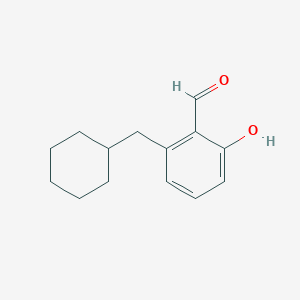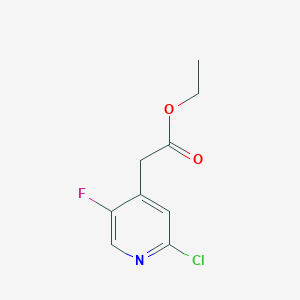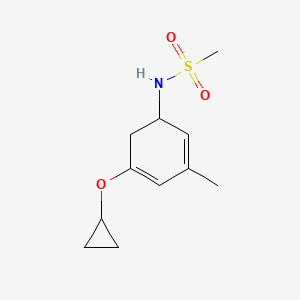
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide is a chemical compound with the molecular formula C11H17NO3S It is known for its unique structure, which includes a cyclopropoxy group and a methanesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide typically involves the reaction of cyclopropyl alcohol with a suitable dienyl precursor under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the cyclopropoxy group. The methanesulfonamide group is introduced through a subsequent reaction with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropoxy ketones or carboxylic acids.
Reduction: Formation of cyclopropoxy alcohols.
Substitution: Formation of substituted cyclopropoxy derivatives.
Aplicaciones Científicas De Investigación
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide involves its interaction with specific molecular targets. The cyclopropoxy group can participate in electrophilic or nucleophilic reactions, while the methanesulfonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Cyclopropoxy-2-methylcyclohexa-2,4-dienyl)methanesulfonamide
- N-(6-Cyclopropoxy-5-methylcyclohexa-2,4-dienyl)methanesulfonamide
Uniqueness
N-(5-Cyclopropoxy-3-methylcyclohexa-2,4-dienyl)methanesulfonamide is unique due to its specific substitution pattern on the cyclohexa-2,4-dienyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H17NO3S |
|---|---|
Peso molecular |
243.32 g/mol |
Nombre IUPAC |
N-(5-cyclopropyloxy-3-methylcyclohexa-2,4-dien-1-yl)methanesulfonamide |
InChI |
InChI=1S/C11H17NO3S/c1-8-5-9(12-16(2,13)14)7-11(6-8)15-10-3-4-10/h5-6,9-10,12H,3-4,7H2,1-2H3 |
Clave InChI |
KYJOBPUOUXIYMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC(=C1)OC2CC2)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Hydroxy-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14835655.png)

